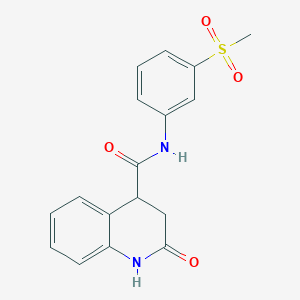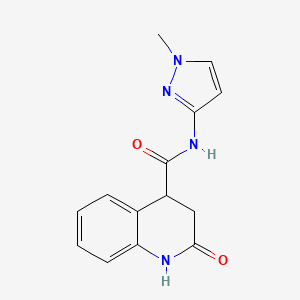
N-(1-methylpyrazol-3-yl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methylpyrazol-3-yl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
作用机制
The mechanism of action of N-(1-methylpyrazol-3-yl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been studied in detail using a variety of biochemical and biophysical techniques. It has been shown to interact with a range of biological targets, including enzymes and receptors, through a variety of mechanisms. The exact mechanism of action of this compound is still being investigated, but it is believed to involve the modulation of signaling pathways and the regulation of gene expression.
Biochemical and Physiological Effects:
N-(1-methylpyrazol-3-yl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including kinases and proteases, and to modulate the activity of certain receptors, including G protein-coupled receptors. This compound has also been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo.
实验室实验的优点和局限性
N-(1-methylpyrazol-3-yl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been shown to have activity against a range of biological targets, making it a potentially useful lead compound for drug development. However, there are also some limitations to its use in lab experiments. It can be difficult to optimize the reaction conditions for its synthesis, and its activity against certain targets may be limited by its chemical structure.
未来方向
There are many future directions for research on N-(1-methylpyrazol-3-yl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide. One area of research could focus on the development of new derivatives of this compound with improved activity against specific biological targets. Another area of research could focus on the use of this compound as a tool for studying the mechanisms of various biological processes, including signal transduction and gene expression. Additionally, this compound could be investigated as a potential lead compound for the development of new drugs for the treatment of various diseases.
合成方法
The synthesis of N-(1-methylpyrazol-3-yl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide involves a multi-step process that has been described in detail in the scientific literature. The starting materials for this synthesis include 3-amino-1-methyl-5-pyrazolone and 4-chloro-3,4-dihydroquinolin-2(1H)-one. These two compounds are reacted together in the presence of a suitable catalyst and solvent to yield the desired product. The purity and yield of the final product can be optimized through careful control of reaction conditions and purification methods.
科学研究应用
N-(1-methylpyrazol-3-yl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been studied for its potential applications in a variety of scientific research areas, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have activity against a range of biological targets, including enzymes and receptors. It has been investigated as a potential lead compound for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
属性
IUPAC Name |
N-(1-methylpyrazol-3-yl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-18-7-6-12(17-18)16-14(20)10-8-13(19)15-11-5-3-2-4-9(10)11/h2-7,10H,8H2,1H3,(H,15,19)(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDQQXTXYBPCBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2CC(=O)NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-propan-2-ylurea](/img/structure/B7492221.png)
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7492228.png)
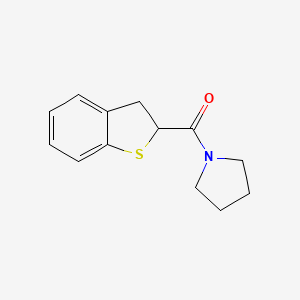

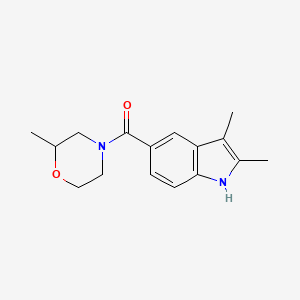

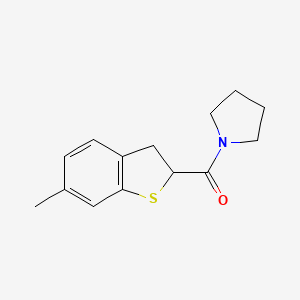
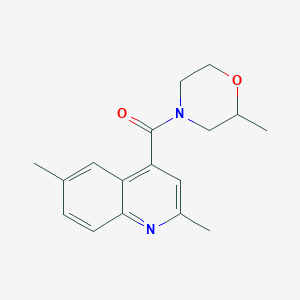

![Cyclobutyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492302.png)
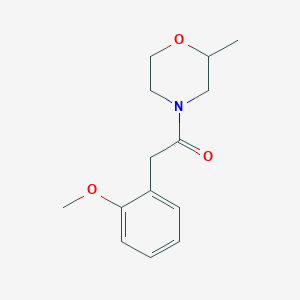
![Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492306.png)
